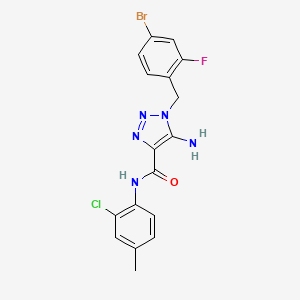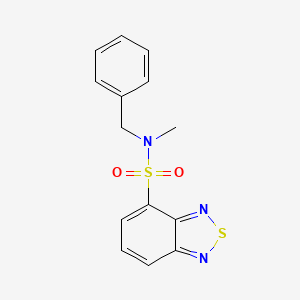
5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, such as the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The bromo, fluoro, and chloro substituents can be introduced through halogenation reactions using appropriate halogenating agents.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the halogenation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The halogen atoms (bromo, fluoro, chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-[(4-chloro-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-[(4-bromo-2-chlorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the specific combination of bromo, fluoro, and chloro substituents in 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C17H14BrClFN5O |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H14BrClFN5O/c1-9-2-5-14(12(19)6-9)22-17(26)15-16(21)25(24-23-15)8-10-3-4-11(18)7-13(10)20/h2-7H,8,21H2,1H3,(H,22,26) |
InChI Key |
BYEGIYDRFHSWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[(1,4'-bipiperidin-1'-ylcarbonothioyl)amino]terephthalate](/img/structure/B11442706.png)
![3-(4-methoxyphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442718.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B11442722.png)
![4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol](/img/structure/B11442726.png)
![11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11442731.png)
![6-Tert-butyl-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11442733.png)
![Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate](/img/structure/B11442735.png)


![4,5-Diethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11442757.png)
![2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11442759.png)
![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11442762.png)
![6-[(4-methylphenyl)sulfonyl]-N-[4-(methylsulfanyl)benzyl]pyridine-3-carboxamide](/img/structure/B11442775.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11442776.png)
